molecular formula C16H11BrClN3OS2 B2922456 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide CAS No. 393569-12-5

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide

Cat. No.: B2922456
CAS No.: 393569-12-5
M. Wt: 440.76
InChI Key: NCQREEFCEPMARK-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of 1,3,4-thiadiazole derivatives. This compound features a benzamide group substituted with bromo and chloro atoms, linked to a 1,3,4-thiadiazole ring system via a benzylsulfanyl bridge. The 1,3,4-thiadiazole scaffold is a privileged structure in pharmaceutical research due to its favorable metabolic profile and its ability to form hydrogen bonds, which facilitates interaction with biological targets . Furthermore, the sulfur atom in the thiadiazole ring imparts improved lipid solubility, aiding in tissue permeability . The primary research applications for this compound and its structural analogs are in the areas of oncology and infectious diseases. Derivatives of 1,3,4-thiadiazole show a broad spectrum of biological activities, with prominent and well-documented anticancer and antimicrobial properties . In anticancer research, 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the growth of various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung carcinoma (A549) . The mechanism of action for these cytotoxic effects is often attributed to the compound's ability to disrupt DNA replication, as the thiadiazole ring is a bioisostere of pyrimidine bases . Specific derivatives have been shown to induce apoptosis (programmed cell death) by increasing the Bax/Bcl-2 ratio and caspase 9 levels, and to arrest the cell cycle at specific phases such as S or G2/M . In antimicrobial research, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have been synthesized and evaluated for activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis , with some compounds exhibiting potency comparable to or greater than reference drugs like ciprofloxacin . The structure-activity relationship (SAR) indicates that both the structure of the benzyl unit and the nature of the substituents on the benzamide ring dramatically impact biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQREEFCEPMARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts or reagents such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the halogens can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzylsulfanyl and halogenated benzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, which may account for its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which exhibit pesticidal or plant growth-regulating properties. Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Thiadiazole Derivatives
Compound Name / ID Substituents (Thiadiazole-2-yl Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Features / Bioactivity
Target Compound 5-(Benzylsulfanyl), 2-(5-bromo-2-Cl-benzamide) C₁₇H₁₃BrClN₃OS₂ 454.8 N/A N/A Halogenated benzamide
5h 5-(Benzylsulfanyl), 2-(2-isopropyl-5-Me-phenoxyacetamide) C₂₁H₂₄N₄O₂S₂ 428.5 88 133–135 High yield, phenoxyacetamide backbone
5j 5-(4-Cl-benzylsulfanyl), 2-(2-isopropyl-5-Me-phenoxyacetamide) C₂₁H₂₃ClN₄O₂S₂ 463.0 82 138–140 Chlorinated benzyl group
N-[5-((4-Chlorobenzyl)thio)...benzamide 5-(4-Cl-benzylsulfanyl), 2-(4-dimethylsulfamoylbenzamide) C₂₀H₁₈ClN₅O₃S₃ 502.0 N/A N/A Sulfamoyl group for enhanced solubility
5-bromo-2-chloro-N-[5-(o-tolylmethylsulfanyl)...benzamide 5-(o-Tolylmethylsulfanyl), 2-(5-Br-2-Cl-benzamide) C₁₇H₁₃BrClN₃OS₂ 454.8 N/A N/A Methyl-substituted benzyl group
Compound in 5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl C₁₉H₂₀BrClN₄O₃S₂ 555.9 N/A N/A Complex ether-amide side chain

Key Structural and Functional Differences

Backbone Variations: The target compound features a benzamide group, whereas analogs like 5h and 5j () have phenoxyacetamide backbones. Benzamide derivatives often exhibit greater metabolic stability compared to acetamides due to reduced esterase susceptibility .

Sulfanyl Group Modifications :

  • Replacing the benzylsulfanyl group with 4-chlorobenzylsulfanyl (as in 5j ) introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .
  • The o-tolylmethylsulfanyl variant () adds steric bulk, which could hinder interactions with enzyme active sites compared to the unsubstituted benzyl group in the target compound .

For example:

  • Tetrazole and triazole analogs (–5) demonstrate herbicidal and cytokinin-like activities, implying that the thiadiazole core is a versatile scaffold for agrochemical design.
  • Sulfamoyl-containing derivatives () may improve solubility, a critical factor in formulation development .

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. The unique structure of this compound, featuring a thiadiazole ring and various halogen substitutions, plays a crucial role in its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈BrClN₃S₂. Below is a summary of its key chemical properties:

PropertyValue
Molecular Weight360.69 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The presence of the thiadiazole moiety is known to enhance the compound's ability to interact with DNA and proteins involved in cell cycle regulation. This interaction may lead to the induction of apoptosis in cancer cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Research indicates that such compounds can inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest.

A study evaluating the anticancer activity of various thiadiazole derivatives reported IC50 values indicating effective inhibition of cancer cell proliferation:

Compound NameIC50 (μM) against A549IC50 (μM) against HCC827
This compound6.75 ± 0.199.31 ± 0.78

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits promising antimicrobial activity. Studies have shown that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

The following table summarizes the antimicrobial effectiveness of similar compounds:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Case Studies

Recent research has focused on synthesizing and evaluating the biological activities of thiadiazole derivatives similar to this compound. For example:

  • Study on Antitumor Activity : A study published in MDPI highlighted the synthesis of several thiadiazole derivatives and their evaluation against human lung cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition with varying degrees of potency depending on their structural modifications .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related thiadiazole compounds against common pathogens. The findings demonstrated that these compounds could serve as effective alternatives for treating infections caused by resistant strains .

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